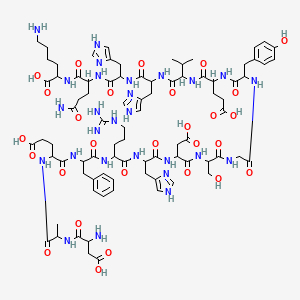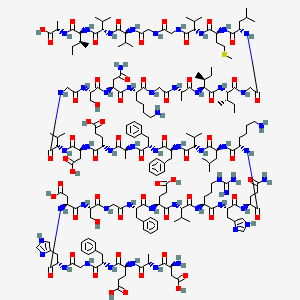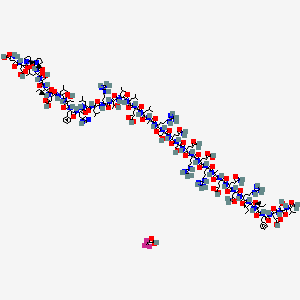
1610056-01-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 1610056-01-3 is known as Peptide T trifluoroacetate. Peptide T trifluoroacetate is an octapeptide derived from the V2 region of the human immunodeficiency virus type 1 glycoprotein 120. This compound functions as a ligand for the cluster of differentiation 4 receptor, thereby effectively inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptide T trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using fluorenylmethyloxycarbonyl chemistry, which protects the amino groups of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Peptide T trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
Peptide T trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used for coupling amino acids.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product formed from these reactions is the desired peptide sequence, Peptide T trifluoroacetate, which is then purified and characterized .
Aplicaciones Científicas De Investigación
Peptide T trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor.
Medicine: Explored for its potential therapeutic effects in preventing human immunodeficiency virus infection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Peptide T trifluoroacetate exerts its effects by binding to the cluster of differentiation 4 receptor on the surface of T cells. This binding prevents the human immunodeficiency virus glycoprotein 120 from attaching to the cluster of differentiation 4 receptor, thereby inhibiting viral entry into the host cells. The molecular targets involved are the cluster of differentiation 4 receptor and the human immunodeficiency virus glycoprotein 120 .
Comparación Con Compuestos Similares
Similar Compounds
Peptide T: The non-trifluoroacetate form of Peptide T trifluoroacetate.
Peptide T acetate: Another salt form of Peptide T.
Peptide T hydrochloride: A hydrochloride salt form of Peptide T
Uniqueness
Peptide T trifluoroacetate is unique due to its trifluoroacetate salt form, which may influence its solubility and stability compared to other salt forms. This can affect its handling and storage conditions, making it a preferred choice in certain research and industrial applications .
Propiedades
Número CAS |
1610056-01-3 |
|---|---|
Fórmula molecular |
C₃₇H₅₆F₃N₉O₁₈ |
Peso molecular |
971.89 |
Secuencia |
One Letter Code: ASTTTNYT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)




